REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([F:17])[CH:9]=1.CI>C(#N)C>[CH3:1][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([F:17])[CH:9]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
271 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
|
Details
|
with vigorous stirring for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L round bottom flask equipped with a stir bar
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Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
at reflux temperatures
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed
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Type
|
ADDITION
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Details
|
ethyl acetate (1 L) and H2O (700 mL) were added
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Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
where the aqueous phase was separated
|
Type
|
EXTRACTION
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Details
|
re-extracted with ethyl acetate (2×200 mL)
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Type
|
WASH
|
Details
|
washed with H2O (2×500 mL), brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |